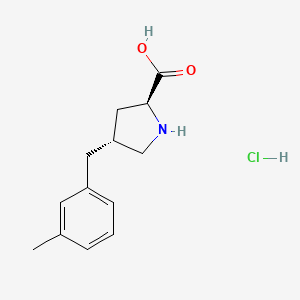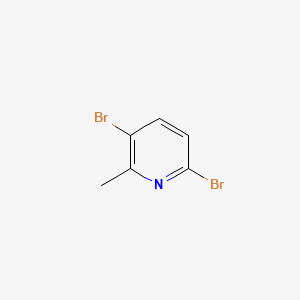
2-(1,2-Benzoxazol-3-il)acetohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Benzoxazol-3-yl)acetohydrazide is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,2-Benzoxazol-3-yl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,2-Benzoxazol-3-yl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de benzoxazol, incluido el 2-(1,2-Benzoxazol-3-il)acetohidrazida, se han estudiado por su potencial actividad antibacteriana . Estos compuestos se han probado contra varias cepas bacterianas, incluida la bacteria Gram-positiva: Bacillus subtilis, y cuatro bacterias Gram-negativas: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi .
Actividad Antifúngica
Además de las propiedades antibacterianas, los derivados de benzoxazol también han mostrado actividad antifúngica . Por ejemplo, se encontró que el compuesto 19 (que es un derivado de benzoxazol) era potente contra Aspergillus niger, y el compuesto 1 fue efectivo contra Candida albicans .
Actividad Anticancerígena
Los derivados de benzoxazol se han estudiado por su potencial actividad anticancerígena . La actividad anticancerígena in vitro se determinó utilizando la línea celular de carcinoma colorrectal humano (HCT116) . Algunos compuestos mostraron una actividad anticancerígena prometedora en comparación con el fármaco estándar 5-fluorouracilo .
Actividad Antiinflamatoria
Los derivados de benzoxazol se han asociado con actividad antiinflamatoria . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios .
Actividad Antimiobacteriana
Los derivados de benzoxazol han mostrado actividad antimiobacteriana . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades causadas por micobacterias, como la tuberculosis .
Actividad Antihistamínica
Los derivados de benzoxazol se han asociado con actividad antihistamínica . Esto sugiere aplicaciones potenciales en el tratamiento de reacciones alérgicas .
Actividad Antiparkinsoniana
Los derivados de benzoxazol han mostrado potencial en el tratamiento de la enfermedad de Parkinson . Esto sugiere que podrían utilizarse en el desarrollo de nuevos fármacos para este trastorno neurodegenerativo .
Inhibición del Virus de la Hepatitis C
Los derivados de benzoxazol se han asociado con la inhibición del virus de la Hepatitis C . Esto sugiere aplicaciones potenciales en la terapia antiviral .
Mecanismo De Acción
Mode of Action
Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities .
Análisis Bioquímico
Biochemical Properties
2-(1,2-Benzoxazol-3-yl)acetohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may inhibit certain hydrolases, which are enzymes that catalyze the hydrolysis of chemical bonds . Additionally, 2-(1,2-Benzoxazol-3-yl)acetohydrazide can form complexes with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of 2-(1,2-Benzoxazol-3-yl)acetohydrazide on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell communication and function . Furthermore, 2-(1,2-Benzoxazol-3-yl)acetohydrazide may alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins. These effects on cellular processes highlight the compound’s potential as a tool for studying cell biology and developing new therapeutic strategies.
Molecular Mechanism
At the molecular level, 2-(1,2-Benzoxazol-3-yl)acetohydrazide exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes or receptors, thereby modulating their activity . For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, 2-(1,2-Benzoxazol-3-yl)acetohydrazide can influence gene expression by interacting with DNA or RNA, affecting the transcription and translation processes. These molecular interactions are fundamental to understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1,2-Benzoxazol-3-yl)acetohydrazide in laboratory settings are essential for evaluating its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function may vary depending on the duration of exposure. Short-term exposure to 2-(1,2-Benzoxazol-3-yl)acetohydrazide may result in immediate changes in enzyme activity or gene expression, while long-term exposure could lead to more profound alterations in cellular metabolism and function. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 2-(1,2-Benzoxazol-3-yl)acetohydrazide in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular function . At higher doses, it may induce toxic or adverse effects, including cellular damage or disruption of metabolic processes. These dosage effects are critical for determining the therapeutic potential and safety profile of 2-(1,2-Benzoxazol-3-yl)acetohydrazide in preclinical studies.
Metabolic Pathways
2-(1,2-Benzoxazol-3-yl)acetohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on overall metabolism. Additionally, 2-(1,2-Benzoxazol-3-yl)acetohydrazide may influence the levels of specific metabolites, thereby affecting cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of 2-(1,2-Benzoxazol-3-yl)acetohydrazide within cells and tissues are crucial for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . Once inside the cell, 2-(1,2-Benzoxazol-3-yl)acetohydrazide may distribute to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. Understanding the transport and distribution of this compound is vital for elucidating its mechanism of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(1,2-Benzoxazol-3-yl)acetohydrazide is a key factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, 2-(1,2-Benzoxazol-3-yl)acetohydrazide may accumulate in the mitochondria, affecting cellular energy production and metabolism. These subcellular localization patterns are essential for understanding the compound’s role in cellular processes and its potential as a therapeutic agent.
Propiedades
IUPAC Name |
2-(1,2-benzoxazol-3-yl)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-11-9(13)5-7-6-3-1-2-4-8(6)14-12-7/h1-4H,5,10H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUBJBUOPNSVLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376937 |
Source


|
| Record name | 2-(1,2-Benzoxazol-3-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23008-70-0 |
Source


|
| Record name | 2-(1,2-Benzoxazol-3-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














